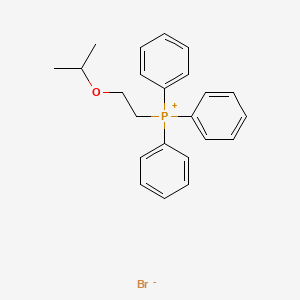
(2-Isopropoxyethyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropoxyethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl isopropyl ether. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH2OCH(CH3)2→Ph3P+CH2CH2OCH(CH3)2Br−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which facilitate deprotonation and subsequent reactions. Solvents such as THF, dichloromethane (DCM), and acetonitrile are frequently used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in substitution reactions, the product will be a new phosphonium salt with the substituted nucleophile.
Applications De Recherche Scientifique
(2-Isopropoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Wittig reagents for olefination reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Isopropoxyethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in, often involving the formation of carbon-phosphorus bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Isopropyltriphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Isopropoxyethyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its isopropoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable reagent in specialized synthetic applications.
Propriétés
Numéro CAS |
101610-48-4 |
|---|---|
Formule moléculaire |
C23H26BrOP |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
triphenyl(2-propan-2-yloxyethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-20(2)24-18-19-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ADEGQHLPEQVJJK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
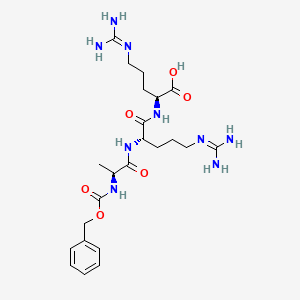
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)



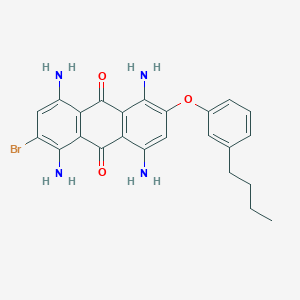

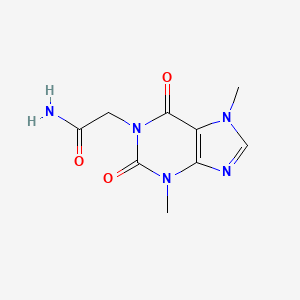


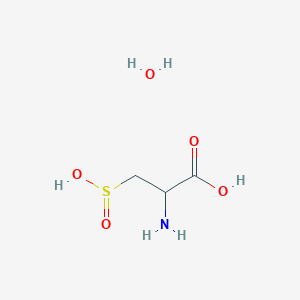

![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
